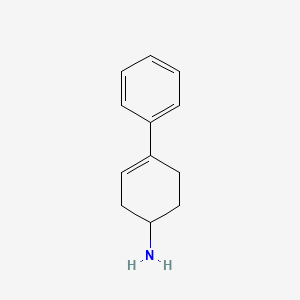

4-Phenylcyclohex-3-en-1-amine

説明

Contextual Significance and Research Landscape of Cyclohexenyl Amines

Cyclohexenyl amines are a class of compounds that serve as important building blocks in organic synthesis. Their utility stems from the reactive nature of the amino group and the carbon-carbon double bond within the cyclohexene (B86901) ring, allowing for a variety of chemical transformations. These transformations can lead to the synthesis of more complex molecules with potential biological activities. ontosight.ai For instance, derivatives of cyclohexenylamine have been investigated for their potential as therapeutic agents in areas such as neurological and psychiatric disorders. ontosight.ai The ability to functionalize the cyclohexene ring and the amine group makes this class of compounds a valuable platform for creating diverse molecular architectures.

The research landscape for cyclohexenyl amines is broad, encompassing the development of new synthetic methods, the exploration of their reactivity, and their application in the synthesis of natural products and pharmaceuticals. acs.orgresearchgate.net The stereoselective synthesis of these compounds is a particularly active area of research, as the spatial arrangement of atoms can have a significant impact on their biological activity. acs.org

Historical Development of Synthetic Methodologies for Alicyclic Amines

The synthesis of alicyclic amines, the broader class to which 4-phenylcyclohex-3-en-1-amine belongs, has a long history in organic chemistry. acs.orgacs.org Early methods often involved the reduction of corresponding oximes or the reductive amination of ketones. acs.org Over the years, a wide array of synthetic strategies has been developed to improve the efficiency, selectivity, and scope of these transformations.

Key historical developments include the application of catalytic hydrogenation and the use of metal hydrides as reducing agents. More contemporary approaches focus on developing stereoselective methods to control the three-dimensional structure of the resulting amines. acs.org The development of modern synthetic methods has been crucial for accessing a wide range of alicyclic amines with diverse substitution patterns. kvmwai.edu.in

Current Research Frontiers and Unaddressed Challenges in its Chemical Space

Current research on this compound and related cyclohexenyl amines is focused on several key areas. One major frontier is the development of more efficient and environmentally benign synthetic methods. thieme-connect.com This includes the use of catalysis to achieve high levels of chemo-, regio-, and stereoselectivity. acs.org

A significant challenge in this field is the direct and selective functionalization of the C-H bonds within the cyclohexene ring. nih.govacs.org While methods for C-H functionalization are advancing, achieving precise control over which C-H bond reacts remains a difficult problem. nih.govnih.govumich.edu The development of methods that can selectively functionalize specific positions on the ring without the need for pre-installed directing groups is a major goal. acs.org

Another area of active research is the exploration of the biological activities of new derivatives of this compound. ontosight.aiumich.edu By systematically modifying the structure of the molecule, researchers aim to identify new compounds with improved therapeutic properties. This often involves the synthesis of libraries of related compounds and their screening for biological activity. umich.edu

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H15N | 173.25 | 51171-82-5 a2bchem.com |

| 4-Phenylcyclohex-3-en-1-one (B1367582) | C12H12O | 172.22 | 51171-71-2 nih.govguidechem.com |

| 4-Phenylcyclohexan-1-amine | C12H17N | 175.27 | 19992-45-1 nih.gov |

| 4-phenylcyclohex-3-en-1-ol | C12H14O | Not specified | Not specified chemsynthesis.com |

| 3-Phenylcyclohex-2-en-1-amine | C12H15N | ~171.25 | Not specified ontosight.ai |

Structure

3D Structure

特性

IUPAC Name |

4-phenylcyclohex-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYUULMCDRLBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965445 | |

| Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-82-5 | |

| Record name | 3-Cyclohexen-1-ylamine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenylcyclohex 3 En 1 Amine and Its Stereoisomers

Established Synthetic Routes to Cyclohexenyl Amines

Classic methodologies for constructing the 4-phenylcyclohex-3-en-1-amine framework rely on well-understood and versatile chemical transformations. These routes often involve the formation of a cyclohexenone precursor followed by the introduction of the amine functionality.

Reductive Amination Strategies for Enone Precursors

Reductive amination is a cornerstone of amine synthesis, providing a direct pathway from carbonyl compounds to primary, secondary, and tertiary amines. sioc-journal.cnnih.gov The process involves the condensation of a ketone or aldehyde with an amine (such as ammonia (B1221849) for a primary amine) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. sioc-journal.cn

For the synthesis of this compound, the immediate precursor is 4-phenylcyclohex-3-en-1-one (B1367582). nih.gov The reductive amination of this enone is a key final step in many synthetic sequences. A variety of reducing agents can be employed, each with specific advantages. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated iminium ion intermediate over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct. illinois.edu

Recent advancements have also introduced biocatalytic approaches. Imine reductase (IRED) enzymes can catalyze reductive amination, often with high stereoselectivity, providing access to specific enantiomers of the target amine. dicp.ac.cn For instance, the reductive amination of a related compound, 3-phenylcyclohex-2-en-1-one, with cyclopropylamine (B47189) has been demonstrated using a multifunctional biocatalyst system. dicp.ac.cn

| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Yield |

| Cyclohex-2-enone | Allylamine | Ene-IRED/GDH | N-allylcyclohexanamine | 69% |

| 3-Methylcyclohex-2-enone | Cyclopropylamine | Ene-IRED/GDH | N-cyclopropyl-3-methylcyclohexanamine | 75% |

| 3-Phenylcyclohex-2-en-1-one | Cyclopropylamine | Ene-IRED/GDH | N-cyclopropyl-3-phenylcyclohexanamine | 42% |

This table presents examples of reductive amination on various cyclohexenone substrates, including a phenyl-substituted analogue, using a biocatalytic system. Data sourced from dicp.ac.cn.

Ring-Closing Metathesis Approaches in Cyclohexene (B86901) Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of cyclic olefins, including cyclohexene derivatives. This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond by joining the two terminal ends of a diene precursor.

To synthesize cyclohexenylamines via RCM, an appropriately substituted acyclic diethylenic amine is required. This approach offers a valuable alternative to classical methods like the Diels-Alder reaction for creating cyclohexene rings with specific substitution patterns. The reaction is typically performed by stirring the diene precursor in a solvent like dichloromethane (B109758) with a catalytic amount of a second-generation Grubbs' catalyst. In many cases, the reaction proceeds in excellent yields, even with functionally complex substrates. thieme-connect.com This methodology has been successfully applied to generate a variety of chiral cyclohexenylamines, which are key intermediates for several alkaloids. thieme-connect.com

| Diene Precursor | Catalyst (mol%) | Conditions | Product | Yield |

| N-Allyl-N-(1-phenylbut-3-enyl)amine derivative | Grubbs' 2nd Gen (10) | CH₂Cl₂, reflux, 12h | Protected 4-Phenylcyclohexenylamine derivative | >95% |

| N-Allyl-N-(1-cyclohexylbut-3-enyl)amine derivative | Grubbs' 2nd Gen (10) | CH₂Cl₂, reflux, 12h | Protected 4-Cyclohexylcyclohexenylamine derivative | >95% |

This table showcases the efficiency of Ring-Closing Metathesis (RCM) in preparing substituted cyclohexenylamine derivatives from acyclic dienes. Data adapted from thieme-connect.com.

Multistep Synthetic Sequences from Readily Available Precursors

A common and practical approach to this compound involves a multistep sequence starting from simple, commercially available chemicals. These sequences typically focus first on constructing the 4-phenylcyclohexenone core, which is then converted to the target amine in the final step.

One established method to synthesize the ketone precursor is the Diels-Alder reaction, a [4+2] cycloaddition. For example, reacting a 1-phenyl-substituted diene with a suitable dienophile can form the cyclohexene ring with the desired phenyl substitution. Another classic route involves the Grignard reaction. Phenylmagnesium bromide can be added to 3-ethoxy-2-cyclohexenone, which, after acidic workup, yields the 4-phenylcyclohexenone precursor.

Once the 4-phenylcyclohex-3-en-1-one is obtained, the final step is the reductive amination as described previously (Section 2.1.1). This modular, multistep approach allows for the synthesis of not only the title compound but also a wide variety of analogues by simply changing the starting diene, dienophile, or Grignard reagent.

Modern Catalytic Methods for its Preparation

Contemporary synthetic chemistry increasingly focuses on the development of highly efficient and selective catalytic methods. These modern approaches, utilizing either transition metals or small organic molecules (organocatalysts), offer significant advantages in terms of stereocontrol, reaction conditions, and substrate scope for the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions in Phenylcyclohexene Synthesis

Transition metal catalysis provides powerful tools for forming the carbon-carbon bonds necessary to construct the 4-phenylcyclohexene (B1218791) scaffold. sioc-journal.cnmdpi.com The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a prominent example. mdpi.com The reaction of iodobenzene (B50100) with cyclohexene, catalyzed by palladium complexes, can selectively produce 4-phenylcyclohexene. mdpi.comresearchgate.net While this directly forms the carbon skeleton, subsequent functionalization would be required to introduce the amine at the correct position.

Research has shown that palladium catalysts supported on materials like alumina (B75360) are effective for this transformation, yielding monoarylated products with high selectivity for the 4-phenylcyclohexene isomer. mdpi.comresearchgate.net Homogeneous palladium systems have also been used, though they may show different selectivity profiles. mdpi.com The choice of catalyst, base, and solvent is critical for optimizing the yield and regioselectivity of the coupling.

| Catalyst System | Substrates | Base | Product | Selectivity for 4-Phenylcyclohexene |

| Pd(II) on Al₂O₃ | Iodobenzene + Cyclohexene | KOH | Monoarylated Products | ~90% |

| Pd(OAc)₂ (Homogeneous) | Iodobenzene + Cyclohexene | N/A (in [Bu₄N]Br) | Monoarylated Products | ~60% |

This table compares heterogeneous and homogeneous palladium catalysts for the Heck coupling of iodobenzene and cyclohexene to form the 4-phenylcyclohexene core. Data sourced from mdpi.com.

Another powerful transition-metal-catalyzed method is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. tamu.edulibretexts.org This reaction could be envisioned for synthesizing the target scaffold, for example, by coupling a cyclohexenyl halide with phenylboronic acid. The reaction is known for its mild conditions and high functional group tolerance. nih.gov

Organocatalytic Systems for Stereoselective Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. nih.govscienceopen.comscienceopen.com This approach is particularly valuable for preparing enantiomerically pure stereoisomers of this compound.

One key application is in the enantioselective Diels-Alder reaction to form the cyclohexene ring. Chiral amine catalysts, such as imidazolidinone derivatives, can activate α,β-unsaturated ketones to react with dienes, producing chiral cyclohexene products with high levels of enantiomeric excess (ee). caltech.edu This strategy allows for the direct construction of the chiral core of the precursor, 4-phenylcyclohex-3-en-1-one, which can then be carried forward to the chiral amine.

Furthermore, organocatalysis can be applied to the reductive amination step itself. Biomimetic approaches using a Hantzsch ester as the reducing agent in the presence of a thiourea-based organocatalyst can achieve the efficient synthesis of amines from ketones. core.ac.uk These methods provide a metal-free alternative for the crucial amination step, often with excellent yields.

| Reaction Type | Catalyst | Substrates | Product Feature | Enantiomeric Excess (ee) |

| Diels-Alder | Chiral Imidazolidinone | α,β-Unsaturated Ketone + Diene | Chiral Cyclohexenone | Up to 99% |

| Reductive Amination | S-Benzyl Isothiouronium Chloride | Ketone + Aryl Amine | Secondary Amine | N/A (Focus on Conversion) |

This table highlights the application of organocatalysts in key steps for the synthesis of chiral phenylcyclohexene derivatives. Data sourced from caltech.edu.

Asymmetric Catalytic Synthesis of Enantiopure this compound

The quest for enantiomerically pure compounds has driven the development of asymmetric catalytic systems. While direct asymmetric catalytic synthesis of this compound is a developing area, related transformations provide significant insights. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis. psu.eduresearchgate.net For instance, chiral amines have been successfully employed in a variety of asymmetric transformations, yielding optically enriched products with high selectivity and yield. psu.edu

One prominent strategy involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze reactions through the formation of chiral iminium ions or enamines. researchgate.netcaltech.edu This approach has been instrumental in the enantioselective functionalization of carbonyl compounds. researchgate.net The development of imidazolidinone organocatalysts has enabled the LUMO-lowering activation of α,β-unsaturated ketones, facilitating enantioselective Diels-Alder reactions. caltech.edu Although not directly applied to this compound, these methodologies showcase the potential for developing a catalytic asymmetric route to this target.

Furthermore, the combination of metal catalysis and chiral phosphoric acids has proven effective for preparing structurally diverse and complex organic compounds. acs.org This dual catalysis approach could potentially be adapted for the asymmetric synthesis of this compound.

Strategic Selection of Starting Materials and Precursors

The judicious choice of starting materials is paramount for an efficient and convergent synthesis. Phenols, cyclohexanones, and substituted enones are key precursors in the construction of the this compound scaffold.

Utilization of Phenols and Cyclohexanones in Convergent Synthesis

Phenols and cyclohexanones serve as versatile building blocks for the synthesis of the cyclohexene core. acs.orgresearchgate.net Dehydrogenation of substituted cyclohexanones using catalysts like palladium on carbon (Pd/C) can yield the corresponding α,β-unsaturated ketones. researchgate.net For instance, 4-phenylcyclohexanone (B41837) can be a direct precursor to 4-phenylcyclohex-3-en-1-one, a key intermediate for the target amine.

Convergent strategies often involve the reaction of a phenyl-containing fragment with a cyclohexanone (B45756) derivative. One such approach is the reaction of a ketone with phenylhydrazine (B124118) in what is known as the Fischer indole (B1671886) synthesis, although this leads to a different heterocyclic system, it highlights the principle of combining aromatic and cyclic precursors. theswissbay.ch More relevantly, the synthesis of 4-arylcycloalk-2-en-1-ones has been explored, laying the foundation for constructing phenyl-substituted cyclohexenone derivatives.

Role of Substituted Enones in Building the Cyclohexene Core

Substituted enones, particularly α,β-unsaturated ketones, are pivotal intermediates in the synthesis of the cyclohexene ring. acs.org The compound 4-phenylcyclohex-3-en-1-one is a prime example of such an enone and a direct precursor to the target amine. nih.gov Its synthesis allows for the introduction of the phenyl group at the 4-position of the cyclohexenone ring.

The Robinson annulation is a classic method for the formation of six-membered rings and has been utilized in the synthesis of chiral cyclohexenones. acs.org This reaction typically involves a Michael addition followed by an aldol (B89426) condensation. More recent methods include acs.orgacs.org-sigmatropic rearrangements to produce highly substituted cyclohexenone cores. acs.org For example, aromatic enones, which can be synthesized in situ from benzaldehydes and acetone, react with pyruvic acids to form complex cyclohexenone derivatives. acs.org This highlights the modularity of using substituted enones to build the desired cyclohexene framework.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The loading of the catalyst is another critical factor. In some one-pot protocols, reducing the catalyst loading from 10 mol% to 2 mol% did not negatively impact the reaction outcome and in some cases even improved it. thieme-connect.com Temperature also plays a significant role; for example, increasing the reaction temperature in the reaction of 2-aryl-2-bromo-cycloketones with aliphatic amines favored the Favorskii rearrangement product over the nucleophilic substitution product. rsc.org

The following table provides an example of reaction condition optimization for a one-pot Robinson Annulation:

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Ambient | 73 | 92 |

| 2 | 5 | Ambient | 85 | 92 |

| 3 | 2 | 60 | 90 | 93 |

| Data adapted from a study on chiral primary amine catalyzed Robinson annulation. thieme-connect.com |

Diastereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of the final product is a major goal in modern organic synthesis. Diastereoselective and enantioselective strategies are employed to produce specific stereoisomers of this compound. ualberta.ca

Application of Chiral Auxiliaries in Stereochemical Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi-res.comresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. This method is a powerful tool for achieving high levels of stereochemical control. mdpi-res.com

A variety of chiral auxiliaries have been developed and used in asymmetric synthesis, including (S)-α-methylbenzylamine (α-MBA) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.gov In the context of synthesizing cyclic amino acids, the Strecker reaction, which involves the addition of cyanide to an imine, can be rendered diastereoselective by using a chiral amine to form the imine. nih.gov

For example, the alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases derived from chiral auxiliaries has been shown to proceed with high diastereoselectivity, providing access to enantiomerically enriched α-amino acids. researchgate.net This strategy could be adapted to the synthesis of this compound by starting with a suitable cyclohexanone derivative. The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction.

The desymmetrization of symmetric compounds using a chiral auxiliary is another effective strategy for creating chiral building blocks. researchgate.net This approach involves converting a prochiral molecule into a chiral one in a single step with multiple stereogenic centers.

Ligand Design for Asymmetric Induction in Catalytic Reactions

The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. sigmaaldrich.com The ligand, by coordinating to the metal center, creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate or competing transition states, leading to the preferential formation of one enantiomer of the product. The direct catalytic asymmetric synthesis of α-chiral primary amines is a particularly valuable transformation. rsc.org

In the context of synthesizing this compound, a key strategy would involve the asymmetric hydrogenation of an enamine precursor or an asymmetric hydroamination of a diene. The design of the chiral ligand is paramount for achieving high enantioselectivity. Various classes of chiral ligands have been developed and could be adapted for this purpose.

Key Principles in Ligand Design:

Scaffold Rigidity and Chirality: Privileged chiral backbones such as BINOL, TADDOL, spirobiindane, and alkaloids like sparteine (B1682161) are often used to impart a well-defined and predictable chiral environment around the metal center. snnu.edu.cntcichemicals.com

Coordinating Atoms: The nature of the atoms that bind to the metal (e.g., phosphorus, nitrogen, oxygen) and their geometric arrangement (bite angle in bidentate ligands) are crucial for tuning the electronic and steric properties of the catalyst.

Non-covalent Interactions: Modern ligand design increasingly incorporates functionalities capable of secondary interactions, such as hydrogen bonding or π-stacking, with the substrate to enhance stereochemical communication. mdpi.com

Modular Synthesis: The ability to easily synthesize a library of ligands with varied steric and electronic properties is advantageous for optimizing the catalyst for a specific reaction.

For the synthesis of a chiral amine like this compound, chiral phosphine (B1218219) ligands, particularly bidentate phosphines, in combination with rhodium or iridium have proven effective in asymmetric hydrogenations. Furthermore, chiral dinitrogen ligands have been successfully employed in palladium/norbornene cooperative catalysis to assemble C-N axially chiral scaffolds, a strategy that could potentially be adapted. nih.gov

Below is a table summarizing representative classes of chiral ligands and their typical applications in asymmetric catalysis, which could be relevant for the synthesis of this compound.

| Ligand Class | Chiral Scaffold Example | Metal | Typical Application | Potential for this compound Synthesis |

| Chiral Phosphines | BINAP, DuPhos | Rh, Ru, Ir | Asymmetric Hydrogenation of C=C and C=N bonds | High potential for asymmetric hydrogenation of a corresponding enamine or imine precursor. |

| Spiro Ligands | SDP, SCp | Rh, Ir | Asymmetric C-H Functionalization, Hydrogenation | The rigid spirocyclic backbone can provide high enantioselectivity in the formation of the chiral amine center. snnu.edu.cn |

| Diamine Ligands | Sparteine, DACH | Li, Pd | Asymmetric Deprotonation, Nucleophilic Addition | Alkaloid-derived ligands like sparteine have been used extensively in asymmetric synthesis. tcichemicals.com |

| P,N Ligands | QUINAP, Trost Ligand | Pd, Rh | Asymmetric Allylic Alkylation/Amination | Could be applied in an asymmetric allylic amination of a suitable 1,4-di-substituted cyclohexadiene precursor. |

| N-Heterocyclic Carbenes (NHCs) | Imidazolidin-2-ylidenes | Cu, Ir, Rh | Asymmetric Conjugate Addition, Hydroamination | Offer strong σ-donation and tunable steric bulk, suitable for various asymmetric transformations. |

Control of Stereochemistry via Sigmatropic Rearrangements

Sigmatropic rearrangements are powerful pericyclic reactions that involve the concerted migration of a σ-bond through a π-system, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. numberanalytics.com These reactions are particularly useful because the stereochemistry of the product is often directly related to the stereochemistry of the starting material, proceeding through highly ordered, chair-like or boat-like transition states. imperial.ac.uk

For the stereoselective synthesis of this compound, an aza- researchgate.netresearchgate.net-sigmatropic rearrangement, such as the aza-Claisen rearrangement, would be a highly effective strategy. In this approach, an N-allyl vinyl amine precursor would rearrange to form the desired γ,δ-unsaturated amine, with the stereochemistry at the newly formed C-N bond being controlled by the geometry of the starting material and the conformational preference of the cyclic transition state.

Key Sigmatropic Rearrangements and Their Application:

Aza-Claisen Rearrangement: This rearrangement of an N-allyl enamine or related structure is a direct method for synthesizing γ,δ-unsaturated amines. By controlling the E/Z geometry of the enamine double bond and using a chiral auxiliary or catalyst, it is possible to achieve high diastereoselectivity and enantioselectivity.

Aza-Cope Rearrangement: The researchgate.netresearchgate.net-rearrangement of a 1-aza-1,5-diene can also be envisioned. While often requiring thermal conditions, the development of catalytic variants has allowed these reactions to proceed under milder conditions with high stereoselectivity. mdpi.com

The stereochemical outcome of these rearrangements is predictable based on the Woodward-Hoffmann rules and a preference for a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain. imperial.ac.uk This principle allows for the rational design of precursors to yield the desired stereoisomer of this compound. For instance, starting with a chiral allylic alcohol to form the precursor for an Ireland-Claisen type rearrangement can effectively transfer the existing stereochemistry to the new amine center. researchgate.net

The following table outlines how different researchgate.netresearchgate.net-sigmatropic rearrangements could be hypothetically applied to control the stereochemistry in the synthesis of the target compound.

| Rearrangement Type | Hypothetical Precursor | Key Transformation | Stereochemical Control Mechanism |

| Aza-Claisen Rearrangement | N-allyl-4-phenylcyclohex-1-en-1-amine | Rearrangement of an N-allyl enamine | The reaction proceeds through a chair-like transition state, transferring the chirality of an allylic substituent or being influenced by a chiral catalyst. The double bond geometry of the enamine dictates the relative stereochemistry. |

| Ireland-Claisen Rearrangement | Silyl (B83357) ketene (B1206846) acetal (B89532) of N-allyl-N-(4-phenylcyclohex-3-en-1-yl)acetamide | Rearrangement of an ester enolate equivalent | By using a chiral base to deprotonate the starting amide, enantioselective formation of the silyl ketene acetal can be achieved, leading to an enantiomerically enriched product. |

| Aza-Cope Rearrangement | 1-Aza-3-phenyl-1,5-diene system embedded in a cyclic precursor | Rearrangement of a 1-aza-1,5-diene | The stereochemistry is determined by the conformation of the six-membered ring in the transition state. Substituents will preferentially occupy equatorial positions. |

The application of these advanced synthetic methodologies, namely the rational design of chiral ligands for asymmetric catalysis and the strategic use of stereocontrolled sigmatropic rearrangements, provides powerful pathways for the synthesis of specific stereoisomers of this compound. nih.govas-pub.com

Chemical Reactivity and Mechanistic Investigations of 4 Phenylcyclohex 3 En 1 Amine

Amination Reactions and Derivatization Pathways

The primary amine functionality at the C-1 position of the cyclohexene (B86901) ring is a key site for nucleophilic reactions, enabling the synthesis of a diverse array of derivatives. These reactions include acylation to form amides, condensation with carbonyls to yield imines, and alkylation to produce secondary and tertiary amines.

The primary amine of 4-phenylcyclohex-3-en-1-amine can be readily acylated to form stable amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The synthesis of carboxamide compounds from aliphatic or aromatic amines is a well-established electrophilic reaction. researchgate.net

For instance, the reaction with an acyl chloride, like p-toluoyl chloride, would proceed via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted amide and hydrochloric acid. researchgate.net Alternatively, modern coupling methods can be employed for amide bond formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the reaction between a carboxylic acid and the amine, yielding the corresponding amide. umich.edu

Table 1: Representative Amide Formation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-(4-Phenylcyclohex-3-en-1-yl)amide |

| This compound | Carboxylic Acid (R-COOH) | EDCI, HOBt, TEA | N-(4-Phenylcyclohex-3-en-1-yl)amide |

The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. dicp.ac.cn The use of a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) can effectively shift the equilibrium to favor imine formation. dicp.ac.cn

The mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the C=N double bond of the imine. Aminodienes, which are valuable synthetic intermediates, can be prepared from the condensation of amines with unsaturated carbonyl compounds. rsc.org These reactions highlight the utility of imine formation as a key step in more complex transformations, such as the Povarov reaction or nitro-Mannich cascades. rsc.orgthieme-connect.de

The nitrogen atom in this compound can be alkylated to form secondary and tertiary amines. This nucleophilic substitution can be carried out using various alkylating agents, including alkyl halides, alcohols, or olefins, often under acidic conditions. google.com The reaction with an alkyl halide (e.g., methyl iodide) would proceed via an Sₙ2 mechanism, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts if conditions are not carefully controlled.

More controlled alkylation can be achieved through reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding alkylated amine. This method is a cornerstone of synthetic chemistry for producing substituted amines. dicp.ac.cn

Table 2: Common Alkylation Methods for Primary Amines

| Method | Alkylating Agent | Catalyst/Reagents | Product Type |

| Direct Alkylation | Alkyl Halide | Base | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde or Ketone | Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Acid-Catalyzed Alkylation | Olefin or Alcohol | Acid Catalyst (e.g., HCl) | Secondary or Tertiary Amine google.com |

Reactions Involving the Cyclohexene Double Bond

The endocyclic double bond in the this compound structure is susceptible to various addition reactions, providing a pathway to saturate the cyclohexene ring and introduce new functional groups at the C-3 and C-4 positions.

The alkene moiety can undergo electrophilic addition reactions. For example, reaction with hydrohalic acids (HX) would lead to the formation of a halophenylcyclohexylamine. The regioselectivity of this addition is governed by Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate.

More advanced transformations involving the double bond have also been explored in related systems. For instance, visible light-driven photoisomerization of aryl-substituted cyclohexenes can generate a highly strained trans-cyclohexene intermediate. acs.org This species is highly reactive and can form a carbenium ion, which then participates in reactions such as Friedel-Crafts alkylation with electron-rich arenes. acs.org While the primary amine group might complicate such a reaction through acid-base interactions, this illustrates the potential reactivity of the alkene under specific catalytic conditions. The double bond's accessibility to nucleophilic attack is generally low unless activated by an electron-withdrawing group, as seen in α,β-unsaturated carbonyls which readily undergo Michael additions. lu.se

The carbon-carbon double bond of the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts this compound into the corresponding saturated 4-phenylcyclohexan-1-amine. The process is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst. google.com

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comgoogle.com The reaction is generally performed in an inert solvent such as ethanol (B145695) or methanol (B129727) at temperatures ranging from ambient to elevated, and pressures from atmospheric to several bars. google.comgoogle.com The hydrogenation of unsaturated cyclohexene rings to their saturated cyclohexane (B81311) counterparts is a well-documented and efficient process. researchgate.netdicp.ac.cn This reduction is a key step for producing saturated cyclic amine structures, which are prevalent in many biologically active compounds.

Table 3: Catalysts for Hydrogenation of Cyclohexene Derivatives

| Catalyst | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | H₂, Ethanol | google.com |

| Raney Nickel | H₂, Ethanol, 90°C | google.com |

| Platinum on Carbon (Pt/C) | H₂, various solvents | google.com |

| Copper-Chromium | High Temperature (240-260°C) | google.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The presence of the endocyclic double bond in this compound and its derivatives allows for participation in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the cyclohexene ring can act as the dienophile. The reactivity in these reactions is significantly influenced by the nature of the substituents on both the diene and the dienophile.

Research has shown that related aminodienes, which can be formed in situ, exhibit tunable reactivity based on the N-substituents. Electron-donating groups on the nitrogen enhance the nucleophilicity of the diene, favoring Michael-type additions, while electron-withdrawing groups promote concerted [4+2] cycloadditions. uni-regensburg.de For instance, the Diels-Alder reaction of N,N-diethyl-1,3-butadienylamine with various β-substituted styrenes proceeds smoothly to yield substituted phenylcyclohexene derivatives. kyoto-u.ac.jpscispace.com These reactions serve as a valuable route to complex cyclic structures.

The stereochemistry and the position of the double bond in the starting cycloalkene β-amino ester are crucial in determining the structure of the arylated product in palladium-catalyzed cross-coupling reactions. rsc.org Furthermore, the use of chiral amine catalysts can lead to highly enantioselective organocatalytic Diels-Alder reactions. caltech.edu

Below is a table summarizing the Diels-Alder reaction of an aminodiene with various dienophiles, illustrating the scope of this reaction.

| Diene | Dienophile | Product | Yield (%) |

| N,N-Diethyl-1,3-butadienylamine | Methyl styryl ketone | 4-Acetyl-3-N,N-diethylamino-5-phenylcyclohexene | 75 |

| N,N-Diethyl-1,3-butadienylamine | Methyl cinnamate | 4-Carbomethoxy-3-N,N-diethylamino-5-phenylcyclohexene | 68 |

| N,N-Diethyl-1,3-butadienylamine | Cinnamonitrile | 4-Cyano-3-N,N-diethylamino-5-phenylcyclohexene | 55 |

Data compiled from studies on related aminodiene cycloadditions. kyoto-u.ac.jpscispace.com

Reactivity of the Phenyl Substituent

The phenyl group of this compound is susceptible to electrophilic aromatic substitution and can undergo various functional group transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. scribd.com The phenyl ring in this compound can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions. The cyclohexenylamine moiety acts as a substituent on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions due to its electron-donating nature.

The specific conditions for these reactions, such as the choice of catalyst and solvent, can influence the regioselectivity and yield of the products. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can significantly affect the yield of the arylated product. rsc.org

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro- and para-nitro- substituted products |

| Halogenation | X₂, FeX₃ | ortho-Halo- and para-halo- substituted products |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | ortho-Alkyl- and para-alkyl- substituted products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Acyl- and para-acyl- substituted products |

This table represents expected outcomes based on general principles of electrophilic aromatic substitution on substituted benzenes.

Functional groups introduced onto the phenyl ring via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functional groups. Similarly, a ketone introduced via Friedel-Crafts acylation can be reduced to an alkyl group or undergo other carbonyl chemistry.

The synthesis of various substituted biphenyls has been achieved through the oxidative deamination and dehydrogenation of Diels-Alder adducts derived from N,N-diethyl-1,3-butadienylamine and β-substituted styrenes. kyoto-u.ac.jpscispace.com This demonstrates the utility of transforming functional groups on the phenyl ring of related cyclohexene structures.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

In the context of related cycloaddition reactions, microwave heating has been shown to enhance reaction kinetics, significantly reducing reaction times. Mechanistic investigations of similar reactions, such as the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, have revealed changes in the reaction mechanism with varying basicity of the reaction mixture. researchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. For example, in the study of gold-catalyzed cyclizations of alkynyl ketones, ¹⁸O isotopic labeling experiments were designed to probe the reaction mechanism. beilstein-journals.org

While specific isotopic labeling studies on this compound are not widely reported, the principles can be applied to understand its reactions. For instance, deuterium (B1214612) labeling could be used to investigate the stereochemistry of addition reactions to the double bond or to probe the mechanism of electrophilic aromatic substitution on the phenyl ring. The loss of enantiomeric excess in certain reactions can suggest the involvement of specific intermediates, such as in an Sₙ1 pathway. escholarship.org

Identification and Characterization of Reaction Intermediates

Mechanistic investigations into the synthesis and reactions of closely related phenylcyclohexene derivatives provide insight into the likely intermediates involved in transformations of this compound. The formation of the cyclohexene ring itself often proceeds through a series of well-defined transient species.

For instance, the synthesis of cyclohexenone acids, which share the phenylcyclohexene core, involves several key intermediates. One proposed pathway begins with the formation of a hemiketal intermediate from an aromatic enone and the enolate of phenylpyruvic acid. acs.org This hemiketal then undergoes an oxy-Cope type acs.orgacs.org-sigmatropic rearrangement to form a second intermediate, which subsequently cyclizes via an intramolecular aldol (B89426) condensation. acs.org An alternative pathway suggests an initial aldol condensation followed by elimination, keto-enol tautomerization, and finally an electrocyclization step to form the six-membered ring. acs.org

In reactions involving enamines derived from substituted cyclohexanones, which are structurally analogous to the enamine tautomer of this compound, a stepwise mechanism is often proposed. For example, in the Lewis acid-promoted cycloaddition of tetrazines with cyclohexanone-derived enamines, the reaction is initiated by the nucleophilic addition of the enamine to a nitrogen atom of the tetrazine. nih.gov This leads to an iminium ion intermediate, which can be hydrolyzed and isolated under certain conditions, providing concrete evidence for the proposed mechanism. nih.gov The reaction then proceeds through a 6π electrocyclic ring-opening, ultimately leading to the final product. nih.gov These examples highlight that reactions involving the 4-phenylcyclohexene (B1218791) scaffold likely proceed through charged intermediates like iminium ions or structured transition states in pericyclic reactions.

Table 1: Potential Reaction Intermediates in Phenylcyclohexene Systems

| Precursor/Reactant Type | Reaction Type | Proposed Intermediate(s) | Mechanistic Evidence/Proposal |

|---|---|---|---|

| Aromatic Enone + Phenylpyruvic Acid | acs.orgacs.org-Sigmatropic Rearrangement / Aldol Condensation | Hemiketal, Post-rearrangement enol | Proposed based on final product stereochemistry (anti-conformation). acs.org |

| Aromatic Enone + Phenylpyruvic Acid | Aldol Condensation / Electrocyclization | Post-elimination triene, Post-tautomerization isomer | Proposed to explain the formation of the syn-conformation product. acs.org |

| Cyclohexanone-derived Enamine + Tetrazine | N1/N4 [4+2] Cycloaddition | Iminium ion | Isolation of a hydrolyzed iminium species confirms the initial nucleophilic attack. nih.gov |

Supramolecular Interactions and Self-Assembly Potential of Amine Derivatives

The molecular architecture of this compound derivatives, featuring a hydrogen-bond-donating amine group, a π-rich phenyl ring, and a flexible cyclohexene scaffold, makes them promising candidates for crystal engineering and the construction of supramolecular assemblies. researchgate.nettesisenred.net The specific nature of these non-covalent interactions dictates the resulting solid-state structures.

Derivatives of cyclohexene systems demonstrate a rich variety of supramolecular interactions. In the crystal structure of a complex phenylcyclohexane (B48628) derivative, molecules are linked by a network of O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds, which organize the molecules into layers. researchgate.net These layers are further connected by weaker C—H⋯π interactions and van der Waals forces, highlighting the cooperative nature of these forces in building a three-dimensional architecture. researchgate.net A Hirshfeld surface analysis of this structure quantified the contributions of various intermolecular contacts, revealing that H⋯H (41.2%), C⋯H (20.3%), O⋯H (17.8%), and N⋯H (10.6%) contacts are the most significant. researchgate.net

Table 2: Supramolecular Interactions in Related Cyclohexane and Amine Derivatives

| Compound Class / Derivative | Interaction Type(s) | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Substituted Phenylcyclohexane | O—H⋯O, C—H⋯O, C—H⋯N, C—H⋯π | Layered structure | researchgate.net |

| Pyrazole-containing Metal Complexes | O-H···Cl Hydrogen bonding, π-stacking | Specific isomeric complexes | tesisenred.net |

| 1,3,4-Oxadiazole Derivatives | C-H···N Hydrogen bonding, C-H···π | Recurrent H-bonded motifs | rsc.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentevitachem.comdicp.ac.cnnih.govoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 4-Phenylcyclohex-3-en-1-amine in solution. evitachem.com By analyzing various NMR experiments, a full assignment of proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum displays signals corresponding to the phenyl, vinylic, methine, allylic, and aliphatic protons. The chemical shifts (δ) are influenced by the electronic effects of the phenyl ring, the carbon-carbon double bond, and the amine group. While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on analogous structures. kaist.ac.kr The phenyl protons typically appear as a multiplet in the aromatic region, while the vinylic proton is found further downfield. The proton on the carbon bearing the amino group (H-1) would reside in a region characteristic for methines attached to a nitrogen atom.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on similar chemical structures.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.45 | Multiplet (m) |

| Vinylic (=CH) | 6.00 - 6.30 | Broad Singlet (br s) or Triplet (t) |

| Methine (CH-NH₂) | 3.10 - 3.40 | Multiplet (m) |

| Allylic (CH₂) | 2.40 - 2.80 | Multiplet (m) |

| Aliphatic (CH₂) | 1.60 - 2.20 | Multiplet (m) |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The spectrum for this compound would show distinct signals for the aromatic, olefinic, amine-bearing, and aliphatic carbons. The positions of the quaternary and methine carbons of the phenyl group, along with the two olefinic carbons, are particularly diagnostic. The carbon atom attached to the nitrogen (C-1) would appear in the typical range for aliphatic amines, around 50-55 ppm. dicp.ac.cnkaist.ac.kr

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on similar chemical structures.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (quaternary, C-ipso) | 140.0 - 143.0 |

| Phenyl (CH) | 125.0 - 129.0 |

| Olefinic (C=C, quaternary) | 135.0 - 138.0 |

| Olefinic (C=C, CH) | 120.0 - 125.0 |

| Methine (C-NH₂) | 50.0 - 55.0 |

To unambiguously assign all signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. cdnsciencepub.comethernet.edu.etbbhegdecollege.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity within the cyclohexene (B86901) ring by showing correlations between adjacent protons, for example, between the H-1 methine proton and its neighbors on C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different structural fragments. For instance, it would show correlations from the vinylic proton (H-3) to the ipso-carbon of the phenyl ring and to the C-5 carbon, confirming the position of the double bond relative to the phenyl group. It would also link the H-1 proton to carbons C-2, C-3, and C-6. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is indispensable for determining the compound's stereochemistry and preferred conformation.

The cyclohexene ring in this compound adopts a flexible half-chair conformation. The amine substituent at the C-1 position can exist in two diastereomeric forms relative to the phenyl group (cis or trans), and for each, the amine can be in either a pseudo-axial or pseudo-equatorial orientation. windows.net

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³J values) and NOESY data, allows for the determination of this relative stereochemistry. researchgate.net The magnitude of the coupling between the H-1 proton and its neighbors on the ring can indicate its orientation. Furthermore, NOESY experiments provide definitive proof of spatial relationships. For example, a pseudo-axial H-1 proton would show a strong NOE correlation to the other pseudo-axial protons on the same side of the ring, whereas a pseudo-equatorial H-1 would show correlations primarily to adjacent pseudo-axial and pseudo-equatorial protons. windows.netresearchgate.net

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysisnih.govoup.comkaist.ac.krmedchemexpress.com

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For this compound, with a molecular formula of C₁₂H₁₅N, the theoretical exact mass of the neutral molecule is 173.1204. a2bchem.com In positive-ion mode ESI (Electrospray Ionization), the compound is typically observed as its protonated molecular ion, [M+H]⁺. HRMS analysis would confirm the mass of this ion, matching the calculated value and thus validating the molecular formula. nih.govoup.comkaist.ac.kr

Interactive Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. google.com The fragmentation of this compound is expected to proceed through several characteristic pathways, including:

Loss of Ammonia (B1221849): A common fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da), which would result in a fragment ion at m/z 157.10.

Retro-Diels-Alder Reaction: As a cyclohexene derivative, a characteristic fragmentation pathway is a retro-Diels-Alder reaction, which would cleave the six-membered ring.

Benzylic Cleavage: Fragmentation involving the phenyl group and adjacent bonds can lead to the formation of stable, resonance-delocalized ions, such as the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Analysis of these fragmentation patterns allows for the confirmation of the core cyclohexene structure and the positions of the phenyl and amine substituents. cdnsciencepub.commedchemexpress.com

Interactive Table 4: Predicted MS/MS Fragments for this compound ([M+H]⁺)

| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Loss |

|---|---|---|---|

| [M+H - NH₃]⁺ | C₁₂H₁₃⁺ | 157.1012 | Ammonia |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | C₅H₉N |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods can confirm the presence of the amine, the carbon-carbon double bond within the cyclohexene ring, and the phenyl substituent.

The primary amine group (-NH₂) exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The N-H bending or scissoring vibration is expected around 1590-1650 cm⁻¹. The alkene C=C stretching vibration within the cyclohexene ring would produce a band in the 1640-1680 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while aromatic C=C ring stretching modes occur in the 1450-1600 cm⁻¹ range.

While a specific spectrum for this compound is not detailed in the provided search results, data from analogous structures support these assignments. For instance, studies on related substituted cyclohexene derivatives show characteristic IR absorption bands for various functional groups. tandfonline.com In one case, a Bruker ALPHA FT-IR spectrometer was used to record spectra of similar compounds. google.com Raman spectroscopy complements IR by providing information on less polar functional groups and is particularly useful for symmetric vibrations that are weak in the IR spectrum. rsc.org

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkene | =C-H Stretch | 3010 - 3095 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 |

| Alkane | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and the absolute configuration of its stereocenters. For derivatives of this compound, this method has been used to establish relative stereochemistry and conformational preferences in the solid state. cdnsciencepub.com

Studies on structurally similar compounds, such as 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-N-benzyl-1-cyclohexenylamine, have revealed that the cyclohexene ring adopts a half-chair conformation with specific orientations of its substituents. researchgate.net In another case involving a dinitrile derivative, the cyclohexene ring was found in a sofa conformation. cdnsciencepub.com This highlights how substitution patterns can influence the ring's preferred geometry.

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. Growing crystals of sufficient size and quality is often a process of trial and error. For complex organic molecules, a common and effective method is slow evaporation of a saturated solution. The choice of solvent is critical. For a diastereomeric mixture of a related aminocyclohexene dicarbonitrile, recrystallization from ethanol (B145695) successfully afforded a single diastereomer suitable for X-ray analysis. cdnsciencepub.com In another study, well-shaped crystals of a complex cyclohexenylamine were isolated, implying a carefully controlled crystallization process, potentially involving slow cooling or vapor diffusion. researchgate.net The process typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks until crystals form.

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector. The raw data are then processed to determine the unit cell dimensions and the symmetry (space group) of the crystal. The atomic structure is solved using computational methods and then refined to achieve the best possible fit between the calculated and observed diffraction data.

For example, the crystal structure of 5-Amino-2-methyl-3-phenylcyclohexene-2,4-dicarbonitrile was solved using the SHELXS-86 program and refined using SHELXL-93. cdnsciencepub.com The final refinement converged to low R-values (R = 0.047, R_w = 0.052), indicating a high-quality structural model. cdnsciencepub.com Similarly, the structure of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-N-benzyl-1-cyclohexenylamine was determined using the SHELX-97 software package. researchgate.net These refinement procedures yield precise atomic coordinates, from which detailed geometric parameters are calculated.

Table 2: Example Crystallographic Data for a Related Cyclohexene Derivative

| Parameter | Value |

| Compound | 5-Amino-2-methyl-3-phenylcyclohexene-2,4-dicarbonitrile cdnsciencepub.com |

| Formula | C₁₅H₁₇N₃ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 14.582(1) |

| b (Å) | 7.283(1) |

| c (Å) | 7.116(1) |

| α (°) | 110.84(0) |

| β (°) | 85.92(0) |

| γ (°) | 97.81(1) |

| V (ų) | 696.9(2) |

| R-factor | 0.047 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration

Since this compound possesses a stereocenter at the C1 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for characterizing these stereoisomers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A simple measurement at a single wavelength (commonly the sodium D-line, 589 nm) provides the specific rotation, [α], which is a characteristic physical property of a chiral compound. This value can be used to assess enantiomeric purity. For instance, the optical rotation method was employed to determine the enantiomeric purity of a chiral amine after resolution, yielding a specific rotation value of [α] = -111 ± 2.0°. liverpool.ac.uk

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks (known as Cotton effects) that are highly sensitive to the molecule's absolute configuration and conformation. While solid-state CD can be a powerful tool, care must be taken as intermolecular interactions within the crystal can influence the spectrum. researchgate.net By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the compound can be unambiguously assigned. These techniques are crucial in asymmetric synthesis, where determining the enantiomeric excess and absolute configuration of the product is a primary goal. google.com

Theoretical and Computational Studies of 4 Phenylcyclohex 3 En 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Phenylcyclohex-3-en-1-amine, DFT calculations would be employed to determine key electronic properties. These calculations could elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the molecule's total energy. The results would offer insights into the compound's reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For a molecule like this compound, these methods could be used to obtain precise geometric parameters, vibrational frequencies, and electronic energies, serving as a benchmark for other computational approaches.

Basis Set Selection and Method Validation in Organic Systems

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. For an organic system like this compound, a variety of basis sets, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ), would need to be evaluated. Method validation would involve comparing the computational results with any available experimental data, or with results from higher-level theoretical calculations, to ensure the chosen computational protocol is reliable and accurate for this specific molecular system.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model the potential energy of a system of atoms. These methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the conformational space of larger molecules. For this compound, MM simulations could be used to identify low-energy conformations. Following this, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations.

Potential Energy Surface Mapping for Conformational Isomers

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles in this compound and calculating the corresponding energy, a PES map could be generated. This map would reveal the various stable conformational isomers as minima on the surface and the energy barriers between them as saddle points. This information is critical for understanding the relative populations of different conformers at a given temperature and the kinetics of their interconversion.

Prediction of Spectroscopic Parameters (Methodology)

The prediction of spectroscopic parameters for a molecule like this compound is a common application of computational chemistry. These theoretical predictions are invaluable for interpreting experimental spectra and can provide insights into the molecular structure and electronic environment. The primary methods involve Density Functional Theory (DFT) and ab initio calculations.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. researchgate.net Computationally, this is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, which is the most common approach for calculating NMR shielding tensors. researchgate.net

The general workflow for predicting NMR spectra is as follows:

Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is usually done using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov The geometry of the molecule is iteratively adjusted to find a stable structure on the potential energy surface.

Frequency Calculation: A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

NMR Shielding Calculation: With the optimized geometry, the NMR shielding constants are calculated using the GIAO method. researchgate.net This is often performed at a higher level of theory or with a larger basis set for improved accuracy.

Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

For a molecule with stereocenters like this compound, it would be necessary to calculate the NMR spectra for all possible stereoisomers and compare them to experimental data to determine the correct configuration.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations provide information about the molecule's vibrational modes.

The methodology involves:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the process begins with optimizing the molecular geometry and performing a frequency calculation. This calculation solves the nuclear Schrödinger equation within the harmonic oscillator approximation.

Frequency Analysis: The output of the frequency calculation provides a list of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). Each frequency corresponds to a specific bond stretching, bending, or torsional motion.

Intensity Calculation: The calculation also provides the IR intensities and Raman activities for each vibrational mode, which helps in predicting the appearance of the spectra.

Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 1.0) to the calculated frequencies to improve agreement with experimental data.

Table of Predicted Vibrational Modes (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

| N-H Stretch | ~3400 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | ~3000-2850 | Strong |

| C=C Stretch (Alkene) | ~1650 | Medium |

| C=C Stretch (Aromatic) | ~1600, 1450 | Medium-Strong |

| N-H Bend | ~1600 | Medium |

| C-N Stretch | ~1200 | Medium |

Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound is available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers.

Characterization of Transition State Geometries

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding a reaction's mechanism.

Methods for locating transition states include:

Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method searches for a saddle point between a given reactant and product structure.

Eigenvector Following: This method starts from a geometry and moves "uphill" along a specific vibrational mode that is expected to lead to the transition state.

Once a candidate TS structure is located, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Reaction Coordinate Mapping and Energy Barrier Calculations

The reaction coordinate (or path) connects the reactants, transition state, and products. Mapping this path and calculating the associated energy changes provides the reaction's energy profile.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation starts at the transition state geometry and follows the path of steepest descent down to the reactants on one side and the products on the other. This confirms that the located TS correctly connects the desired reactants and products.

Energy Barrier Calculation: The activation energy (or energy barrier, ΔE‡) is the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. These energies are typically calculated using high-level DFT or ab initio methods to ensure accuracy.

Table of Reaction Energy Profile Parameters (Hypothetical)

| Parameter | Description |

| Reactants | Starting materials of the reaction |

| Transition State (TS) | Highest energy point along the reaction coordinate |

| Products | Final materials of the reaction |

| Activation Energy (ΔE‡) | Energy difference between the TS and reactants |

| Reaction Energy (ΔE_rxn) | Energy difference between the products and reactants |

Note: This table is hypothetical and for illustrative purposes only, as no specific computational data for this compound is available.

Solvent Effects in Computational Chemistry and Experimental Correlation

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This is a computationally efficient way to model bulk solvent effects.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally much more expensive, often requiring hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.

By including solvent effects in the calculations of spectroscopic parameters and reaction energy profiles, a better correlation between theoretical predictions and experimental results can be achieved. For example, the calculated NMR chemical shifts and reaction rates in a given solvent can be directly compared to experimental measurements performed under the same conditions. This comparison is essential for validating the computational model and ensuring its predictive power.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate the detailed article as requested in the provided outline. The application of this specific molecule as a versatile synthetic building block in the outlined areas—such as the synthesis of diverse organic scaffolds, ligand development, and materials science—is not substantially documented in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections (6.1 through 6.3.1) for this particular compound. The search did not yield specific research findings, data tables, or detailed examples of its use in synthesizing nitrogen-containing heterocycles, polycyclic systems, advanced intermediates, or its application as a precursor for polymer monomers.

Role of 4 Phenylcyclohex 3 En 1 Amine As a Versatile Synthetic Building Block

Utilization in Materials Science Research

Building Block for Functional Organic Materials

4-Phenylcyclohex-3-en-1-amine emerges as a versatile synthetic building block with significant potential in the development of functional organic materials. Its unique molecular architecture, which combines a reactive primary amine, a phenyl group, and a cyclohexene (B86901) ring, offers a compelling platform for the synthesis of novel polymers and organic molecules with tailored electronic, optical, and thermal properties. The amine functionality serves as a key reactive site for polymerization reactions, while the phenylcyclohexene moiety can be strategically utilized to influence the conformational rigidity, solubility, and optoelectronic characteristics of the resulting materials.

The incorporation of the this compound unit into polymer backbones can lead to materials with enhanced thermal stability and specific charge transport properties. The rigid cyclohexene ring, coupled with the aromatic phenyl group, can restrict chain mobility, leading to higher glass transition temperatures and improved mechanical strength in the resulting polymers. These characteristics are highly desirable for applications in organic electronics where durability and stable performance under varying temperatures are crucial.

While direct, extensive research on "this compound" in functional organic materials is not widely documented in publicly available literature, its potential can be inferred from studies on analogous structures. For instance, diamines containing cyclohexylene and phenylene units have been successfully employed in the synthesis of high-performance polyamides and polyimides. These studies have demonstrated that the incorporation of such cyclic and aromatic moieties can significantly impact the thermal and mechanical properties of the polymers. The amine group in this compound provides a reactive handle for similar polymerization reactions, suggesting its utility in creating analogous high-performance polymers.